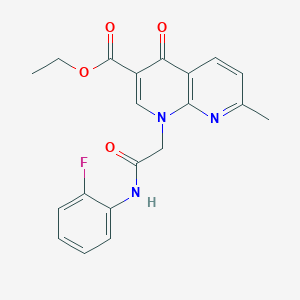
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DT-13 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, this compound has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes.
However, there are also limitations to the use of this compound in lab experiments. This compound has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, this compound may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties.
Another potential area of research is the investigation of this compound as a potential anti-inflammatory agent. This compound has been shown to exhibit anti-inflammatory effects in vitro, but further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms involved.
Finally, this compound may also have potential as an anti-oxidant agent. Further studies are needed to determine the efficacy of this compound in reducing oxidative stress in vivo and to identify the specific mechanisms involved.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride to form a thiomorpholine ring. The resulting compound is then treated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that this compound exhibits anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-9-3-4-10(11(5-9)21-2)15-12(17)6-16-13(18)7-22-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIGITTZBDODEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2382698.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)
![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)
![4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2382704.png)


![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)
![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)
![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)
![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)